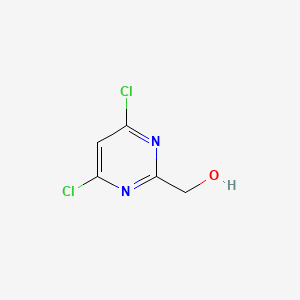

(4,6-Dichloropyrimidin-2-yl)methanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4,6-dichloropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUNBUWGWXSQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670347 | |

| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-68-5 | |

| Record name | 4,6-Dichloro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloropyrimidin 2 Yl Methanol

Direct Synthetic Routes and Optimization of Reaction Conditions

Direct synthetic routes to (4,6-Dichloropyrimidin-2-yl)methanol, while appealing for their atom economy and reduced step count, present unique challenges due to the reactivity of the dichloropyrimidine core. Research in this area is focused on the careful selection of precursors and the development of highly selective reaction conditions.

Precursor Selection and Strategic Design

The strategic design of a direct synthesis hinges on the choice of starting materials. The most logical precursor is 4,6-dichloropyrimidine (B16783). The primary challenge lies in the selective functionalization of the C2-position without affecting the chloro-substituents at the C4 and C6 positions. The electron-deficient nature of the pyrimidine (B1678525) ring, further accentuated by the two chlorine atoms, makes the C2, C4, and C6 positions susceptible to nucleophilic attack. wikipedia.org

One theoretical approach involves the direct hydroxymethylation of 4,6-dichloropyrimidine. This would necessitate a reagent that can deliver a hydroxymethyl anion or its synthetic equivalent to the C2 position. However, such a direct approach is not well-documented in the literature, likely due to the high reactivity of such reagents and the potential for side reactions.

A more plausible strategy involves the lithiation of 4,6-dichloropyrimidine at the C2-position followed by quenching with formaldehyde (B43269). The C2-proton is the most acidic, facilitating selective deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. The resulting 2-lithiated intermediate could then react with formaldehyde to introduce the hydroxymethyl group. Optimization of this process would involve careful control of temperature, reaction time, and stoichiometry to minimize side reactions such as the addition of the organolithium reagent to the C4 or C6 positions.

Catalytic Approaches and Mechanistic Considerations

Catalytic methods for the direct C-H functionalization of heterocycles are a burgeoning area of research. For the synthesis of this compound, a transition-metal-catalyzed C-H hydroxymethylation of 4,6-dichloropyrimidine would be an ideal route. Such a reaction would likely proceed through a mechanism involving the coordination of the metal catalyst to the pyrimidine ring, followed by C-H activation at the 2-position and subsequent reaction with a hydroxymethylating agent.

While specific catalytic systems for the direct hydroxymethylation of 4,6-dichloropyrimidine are not extensively reported, related C2-selective functionalizations of pyrimidines provide mechanistic insights. For instance, methods for the C2-selective amination of pyrimidines have been developed, highlighting the feasibility of targeting this position with the aid of a catalyst. nih.govresearchgate.net The development of a catalytic system for hydroxymethylation would likely require a ligand that can direct the catalyst to the C2 position and a hydroxymethyl source that is compatible with the catalytic cycle.

Novel Reagents and Methodologies for Hydroxymethylation of Pyrimidines

The development of novel reagents for the hydroxymethylation of pyrimidines is crucial for advancing direct synthetic strategies. Traditional methods often rely on harsh conditions or multi-step procedures. More recent approaches in other heterocyclic systems have utilized radical-based methods or photoredox catalysis to introduce functional groups under mild conditions.

For the hydroxymethylation of 4,6-dichloropyrimidine, a potential avenue for exploration could be the use of radical hydroxymethylating agents in the presence of an initiator. Another possibility is the application of photoredox catalysis, where a photocatalyst, upon excitation with light, could facilitate the generation of a hydroxymethyl radical from a suitable precursor, which could then react with the pyrimidine ring. The regioselectivity of such a reaction would be a key challenge to overcome.

Multistep Synthetic Sequences for Enhanced Chemical Purity and Yield

Multistep synthetic sequences often provide better control over the reaction and lead to higher purity and yield of the final product. For this compound, the most viable multistep approaches involve the synthesis of a 2-substituted-4,6-dichloropyrimidine precursor followed by a functional group interconversion.

Strategic Functional Group Interconversions

A robust and well-documented strategy for the synthesis of this compound involves the reduction of a carbonyl group at the C2-position. This approach leverages the availability of precursors such as 4,6-dichloro-2-pyrimidinecarboxylic acid or its corresponding esters.

The synthesis of these precursors typically starts with the cyclization of a suitable three-carbon unit with a urea (B33335) or amidine derivative to form a 2-substituted-4,6-dihydroxypyrimidine. This dihydroxy intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4,6-dichloropyrimidine core. chemicalbook.comgoogle.comgoogle.compatsnap.comchemicalbook.com

Once the 4,6-dichloro-2-pyrimidinecarboxylic acid or its ester is obtained, the final step is the reduction of the carbonyl group to a primary alcohol. This transformation can be effectively achieved using powerful reducing agents.

Reduction of Carboxylic Acids and Esters:

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |

| 4,6-Dichloro-2-pyrimidinecarboxylic acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Diethyl Ether | 0 °C to reflux, followed by aqueous workup | This compound |

| Ethyl 4,6-dichloro-2-pyrimidinecarboxylate | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Diethyl Ether | 0 °C to reflux, followed by aqueous workup | This compound |

| Ethyl 4,6-dichloro-2-pyrimidinecarboxylate | Sodium Borohydride (B1222165) (NaBH4) with a co-reagent (e.g., LiCl) | Ethanol (B145695) or THF | Room temperature to reflux | This compound |

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.combyjus.comlibretexts.orgyoutube.comleah4sci.com The reaction is typically carried out in an anhydrous ethereal solvent. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon. For carboxylic acids, an initial acid-base reaction occurs to form a lithium carboxylate salt. masterorganicchemistry.com

Sodium borohydride (NaBH4) is a milder reducing agent and is generally not effective for the reduction of carboxylic acids and is slow for esters under standard conditions. wikipedia.orgascensusspecialties.comyoutube.comorganic-chemistry.org However, its reactivity can be enhanced by the addition of certain additives or by using a combination of reagents, making it a viable alternative for the reduction of the ester. researchgate.net The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in the molecule.

Application of Protecting Group Chemistry in Pyrimidine Synthesis

In more complex syntheses involving the pyrimidine core, protecting groups can be indispensable for achieving the desired regioselectivity and preventing unwanted side reactions. umich.edu While the synthesis of this compound via the carboxylic acid reduction route may not strictly require protecting groups, their application becomes crucial when further modifications of the molecule are intended.

For instance, if the hydroxymethyl group of this compound needs to be protected while performing nucleophilic substitution at the C4 or C6 positions, a suitable protecting group for the alcohol would be necessary. Common alcohol protecting groups include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are stable under a variety of reaction conditions and can be selectively removed.

Conversely, if one of the chloro-substituents at the C4 or C6 position needs to be selectively reacted while a functional group at C2 is being manipulated, a protecting group strategy could be employed to temporarily mask one of the reactive sites. However, the inherent reactivity differences between the C2, C4, and C6 positions on the dichloropyrimidine ring often allow for regioselective reactions without the need for protecting groups, depending on the nucleophile and reaction conditions. justia.comacs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is a critical step towards developing more sustainable and environmentally responsible chemical manufacturing processes. Traditional synthetic routes for pyrimidine derivatives have often relied on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Modern approaches, however, are increasingly focusing on minimizing environmental impact through innovative strategies. nih.gov These greener methods aim to provide high yields and purity while reducing reaction times and simplifying workup procedures. rasayanjournal.co.in

The choice of solvent is a fundamental aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. The ideal green solvent is non-toxic, readily available, recyclable, and has a minimal environmental footprint.

Research Findings on Solvent Systems:

Aqueous Media: Water is a highly desirable green solvent due to its non-toxic and non-flammable nature. jmaterenvironsci.com Its use in the synthesis of pyrimidine derivatives has been explored, often in combination with co-solvents like ethanol to improve the solubility of organic reactants. jmaterenvironsci.com The use of water can enhance reaction rates and selectivity due to effects like hydrophobicity and hydrogen bonding. jmaterenvironsci.com

Solvent-Free Approaches: The most effective way to reduce solvent-related environmental impact is to eliminate their use entirely. jmaterenvironsci.com Techniques like "Grindstone Chemistry," a form of mechanochemistry, have been successfully employed for the synthesis of dihydropyrimidinones without any solvent, leading to high yields and environmentally friendly conditions. researchgate.net Ball milling is another solvent-free technique that has been utilized for preparing various pyrimidine derivatives. researchgate.net

Ionic Liquids: Ionic liquids are considered "Green Solvents" when designed for minimal toxicity and biodegradability. rasayanjournal.co.in They have been used as catalysts and solvents in the synthesis of pyrimidine derivatives, sometimes in conjunction with ultrasound irradiation to enhance reaction efficiency. researchgate.net

Alternative Solvents: A patent for the preparation of 4,6-dichloropyrimidine describes using ethanol as a solvent in the cyclization step, which is a less hazardous option compared to many traditional organic solvents. google.com

Interactive Table 1: Comparison of Green Solvent Strategies for Pyrimidine Synthesis

| Solvent Strategy | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Aqueous Synthesis | Non-toxic, inexpensive, readily available, can enhance reaction rates. jmaterenvironsci.com | Poor solubility of some organic substrates may require co-solvents. | A viable green alternative, potentially applicable to the reduction step. |

| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can be highly efficient and rapid. researchgate.net | May not be suitable for all reaction types; scalability can be a concern. | A promising area for future research to develop a truly waste-free synthesis. |

| Ionic Liquids | Low vapor pressure, tunable properties, can act as both solvent and catalyst. rasayanjournal.co.inresearchgate.net | Potential for toxicity and issues with biodegradability; higher cost. | Offers potential for novel reaction pathways and improved efficiency. |

| Ethanol | Less toxic than many traditional organic solvents, readily available. google.com | Flammable, still a volatile organic compound (VOC). | A practical and greener alternative for specific reaction steps like cyclization. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Key Considerations for Efficiency:

Reaction Type: Addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions generate by-products, lowering their atom economy. The reduction of a carbonyl group to an alcohol, a key step in producing this compound, is an addition reaction and thus has the potential for high atom economy.

Catalysis: The use of catalysts is crucial for improving reaction efficiency. Catalysts can increase reaction rates, improve selectivity towards the desired product, and allow for milder reaction conditions, all of which contribute to a greener process. rasayanjournal.co.in For example, a patent for preparing 4,6-dichloropyrimidine mentions the use of a chlorination catalyst to improve the efficiency of the chlorination step. google.com

Yield vs. Atom Economy: It is important to distinguish between reaction yield and atom economy. A high yield does not necessarily mean high atom economy. A green synthesis should strive for both high yield and high atom economy.

Interactive Table 2: Analysis of Reaction Efficiency in Pyrimidine Synthesis

| Efficiency Metric | Definition | Green Chemistry Goal | Application to this compound Synthesis |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. | Selecting synthetic routes that involve addition and rearrangement reactions where possible. |

| Reaction Yield | (Actual amount of product / Theoretical amount of product) x 100% | Achieve the highest possible yield to minimize waste of starting materials. | Optimizing reaction conditions (temperature, catalyst, reaction time) for each step. |

| E-Factor | (Total mass of waste / Mass of product) | Minimize the amount of waste generated per unit of product. | A holistic measure that includes solvent losses and by-products. |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | Reduce the overall mass of materials used in the process. | Encourages minimization of solvents, reagents, and processing aids. |

A fundamental goal of green chemistry is to prevent the formation of waste rather than treating it after it has been created. In the synthesis of this compound, waste can be generated from unreacted starting materials, by-products, and spent reagents or solvents.

Strategies for Waste Management:

By-product Minimization: The choice of reagents can significantly impact the by-products formed. For example, in the chlorination of 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine, using phosphorus oxychloride is a common method. google.com This reaction generates phosphoric acid derivatives as by-products, which must be properly managed.

Solvent and Catalyst Recycling: A patent for the preparation of 4,6-dichloropyrimidine describes a process where the solvent (methylcyclohexane) used for extraction is evaporated and can be recovered. google.com Furthermore, some catalytic systems, such as modified ZnO nanoparticles used in pyrimidine synthesis, have been shown to be recyclable for several runs without significant loss of activity. researchgate.net

Treatment of Gaseous By-products: The chlorination reaction using thionyl chloride produces hydrogen chloride and sulfur dioxide as gaseous by-products. A patented method describes absorbing these gases in a sodium carbonate or sodium hydroxide (B78521) solution to neutralize them. google.com

Valorization of By-products: While not always feasible, exploring potential uses for by-products can turn a waste stream into a valuable co-product, further enhancing the green credentials of the synthesis.

Reaction Chemistry and Derivatization Pathways of 4,6 Dichloropyrimidin 2 Yl Methanol

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in (4,6-Dichloropyrimidin-2-yl)methanol is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. mdpi.com The two chlorine atoms at the C4 and C6 positions are good leaving groups, facilitating substitution by various nucleophiles.

Regioselectivity and Chemoselectivity Studies in SNAr

The presence of two chlorine atoms on the pyrimidine ring of this compound raises questions of regioselectivity. In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying the initial substitution. mdpi.com However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to substituents on the ring. wuxiapptec.comwuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. stackexchange.com However, exceptions leading to C2 substitution or a mixture of products are not uncommon. wuxiapptec.com

Chemoselectivity becomes a critical consideration when multiple reactive sites are present. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with weak bases like anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines displace the sulfone group. researchgate.net

Electronic and Steric Effects on Halogen Displacement

Both electronic and steric factors significantly influence the rate and regioselectivity of halogen displacement in SNAr reactions of dichloropyrimidines. wuxiapptec.com Electron-withdrawing groups on the pyrimidine ring activate it towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org Conversely, electron-donating groups can have a deactivating effect.

The position of these substituents is crucial. In 2,4-dichloropyrimidines, an electron-donating substituent at the C6 position can direct the SNAr reaction to the C2 position instead of the usual C4. wuxiapptec.com Steric hindrance can also play a decisive role. Bulky substituents near a potential reaction site can impede the approach of a nucleophile, thereby directing the substitution to a less sterically hindered position. libretexts.orgnih.gov For example, the presence of a bulky substituent at the C5 position can influence the C4/C2 selectivity in 2,4-dichloropyrimidines. wuxiapptec.com

Mechanistic Investigations of Nucleophilic Attack

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving the formation of a Meisenheimer intermediate. nih.govpressbooks.pub However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously. nih.gov Computational analyses have become invaluable in elucidating these mechanistic pathways, including predicting whether a reaction will be stepwise or concerted. nih.gov

Frontier molecular orbital (FMO) theory provides another lens through which to understand this reactivity. The site of nucleophilic attack can often be predicted by examining the lowest unoccupied molecular orbital (LUMO) of the electrophile. stackexchange.com The region of the molecule with the largest LUMO coefficient is often the most susceptible to nucleophilic attack. stackexchange.com In some cases, if the energy gap between the LUMO and the LUMO+1 is small, both orbitals must be considered to accurately predict the reaction's regioselectivity. wuxiapptec.com

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2 position of this compound offers another site for chemical modification, allowing for a diverse range of derivatization pathways.

Oxidation Reactions to Carbonyls and Carboxylic Acids

Primary alcohols, such as the hydroxymethyl group in the title compound, can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. libretexts.org Distilling the aldehyde as it forms can also prevent its further oxidation to a carboxylic acid. chemguide.co.ukpassmyexams.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org This reaction often requires heating under reflux to ensure the complete conversion of any intermediate aldehyde. libretexts.org

Table 1: Oxidation Reactions of Primary Alcohols

| Product | Oxidizing Agent | Reaction Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Milder conditions |

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst. This process forms an ester, incorporating a new functional group onto the molecule.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

These transformations of the hydroxymethyl group, coupled with the SNAr reactions at the pyrimidine core, make this compound a highly valuable and versatile scaffold in the synthesis of complex molecules.

Halogenation and Conversion to Alkyl Halides

The primary alcohol functionality of this compound can be readily converted to an alkyl halide, creating a more reactive electrophilic site for subsequent nucleophilic substitution or organometallic reactions. This transformation is crucial for introducing a variety of other functional groups or for extending the carbon chain.

A standard and effective method for this conversion is the use of thionyl chloride (SOCl₂), which transforms the hydroxymethyl group into a chloromethyl group, yielding 2-(chloromethyl)-4,6-dichloropyrimidine. This reaction typically proceeds with high efficiency. For instance, the related conversion of 4,6-dihydroxy-2-methylpyrimidine (B75791) to 4,6-dichloro-2-methylpyrimidine (B42779) is achieved in high yield by heating with thionyl chloride, indicating the feasibility of this transformation on the hydroxymethyl analogue. chemicalbook.com The reaction mechanism for primary alcohols with thionyl chloride generally follows an Sₙ2 pathway, especially in the presence of a base like pyridine, leading to an inversion of configuration if a chiral center were present.

The resulting 2-(chloromethyl)-4,6-dichloropyrimidine is a potent trifunctional electrophile, with the chloromethyl group being highly susceptible to nucleophilic attack, and the two chlorine atoms on the pyrimidine ring being available for substitution or cross-coupling reactions.

Table 1: Common Reagents for Halogenation of Alcohols

| Reagent | Product | Byproducts | Mechanism (Primary Alcohols) |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Alkyl chloride (R-Cl) | SO₂, HCl | Sₙ2 or Sₙi |

| Phosphorus tribromide (PBr₃) | Alkyl bromide (R-Br) | H₃PO₃ | Sₙ2 |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the synthesis of complex molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group at the C2 position can influence the reactivity and may require protection depending on the reaction conditions.

Suzuki-Miyaura Coupling at Dichloropyrimidine Positions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. For dichloropyrimidines, this reaction offers a pathway to introduce aryl or vinyl substituents. Studies on related 2,4-dichloropyrimidines and 4,6-dichloropyrimidines show that these couplings are highly regioselective. Typically, the chlorine at the C4 position is more reactive than the one at C2 or C6 due to the electronic effects of the ring nitrogens. mdpi.commdpi.com

In the case of this compound or its derivatives, a Suzuki-Miyaura coupling would be expected to proceed selectively at the C4 and C6 positions. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to produce good yields of the coupled products. mdpi.com Similar conditions, likely involving a palladium(0) catalyst and a suitable base, would be applicable to this compound. The hydroxymethyl group might need to be protected, for example as a silyl (B83357) ether or benzyl (B1604629) ether, to prevent potential side reactions or catalyst deactivation, although some Suzuki reactions are tolerant of free hydroxyl groups.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | PPh₃, XPhos, SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids |

Heck and Sonogashira Reactions for Unsaturated Linkages

The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both providing access to molecules with unsaturated linkages. nih.govwikipedia.org These reactions are well-established for various halo-pyrimidines.

The Sonogashira coupling of 4,6-dichloro-2-pyrone has been shown to proceed with high regioselectivity at the 6-position. nih.gov For 4,6-dichloropyrimidines, the relative reactivity of the C4 and C6 positions can be influenced by the substituents at other positions on the ring. For instance, Sonogashira coupling of 2-amino-4,6-dichloropyrimidine (B145751) can yield both mono- and bis-alkynyl pyrimidine derivatives. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The Heck reaction, catalyzed by palladium complexes, would allow for the introduction of alkenyl groups at the C4 and C6 positions of this compound. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

For both reactions, the choice of catalyst, ligand, base, and solvent is critical to achieve good yields and selectivity. The hydroxymethyl group would likely be compatible with these reaction conditions, although protection could be employed to ensure no interference.

Buchwald-Hartwig Amination and Other Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines. libretexts.org This reaction is highly effective for the amination of chloropyrimidines. Research on the amination of 4,6-dichloropyrimidine (B16783) has shown that monoamination can occur under catalyst-free conditions at high temperatures, with the second amination often requiring palladium catalysis. nih.gov

For 6-aryl-2,4-dichloropyrimidines, a highly regioselective palladium-catalyzed amination favoring the C4 position has been developed using LiHMDS as the base. researchgate.net Similar regioselectivity would be expected for this compound, allowing for the sequential and controlled introduction of different amine nucleophiles at the C4 and C6 positions. A variety of palladium catalysts and phosphine (B1218219) ligands, such as Xantphos, have been successfully employed in the Buchwald-Hartwig amination of chloropyrimidines. nih.gov

Beyond C-N bond formation, palladium-catalyzed coupling reactions can also be used to form C-O and C-S bonds, further expanding the synthetic utility of this compound as a scaffold for a diverse range of derivatives.

Cyclization and Annulation Reactions Utilizing the Pyrimidine Scaffold

The trifunctional nature of this compound and its derivatives, such as 2-(chloromethyl)-4,6-dichloropyrimidine, makes them excellent precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions can involve the participation of the pyrimidine ring nitrogens, the C2 substituent, and functional groups introduced at the C4 and C6 positions.

One important class of fused pyrimidines are the pyrimido[2,1-a]isoquinolines, which have been investigated for their biological activities, including as DNA-dependent protein kinase (DNA-PK) inhibitors. nih.gov The synthesis of these systems often involves the cyclization of a pyrimidine moiety onto an isoquinoline (B145761) precursor. A plausible synthetic route starting from a derivative of this compound could involve an initial reaction at the 2-chloromethyl position with a suitable nucleophile, followed by intramolecular cyclization. For example, reaction with an isoquinoline derivative could lead to an intermediate that, upon activation, cyclizes to form the pyrimido[2,1-a]isoquinoline core.

Furthermore, intramolecular reactions can be designed by first functionalizing the C4 or C6 position via cross-coupling, followed by a cyclization step involving the C2-substituent. For instance, introducing a nucleophilic group at C4 via a Suzuki or Buchwald-Hartwig reaction could set the stage for an intramolecular SₙAr reaction with the 2-chloromethyl group, leading to a novel fused ring system. The versatility of the starting material allows for the strategic construction of a wide variety of complex, polycyclic heteroaromatic compounds.

Spectroscopic and Diffraction Based Structural Elucidation of 4,6 Dichloropyrimidin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton NMR (¹H NMR) spectrum of (4,6-dichloropyrimidin-2-yl)methanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton.

For the this compound molecule, one would anticipate a singlet for the pyrimidine (B1678525) proton at the C5 position. Due to the electronegativity of the adjacent nitrogen atoms and the two chlorine atoms, this proton is expected to be deshielded and resonate at a downfield chemical shift, likely in the range of 7.0-7.5 ppm.

The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing pyrimidine ring and the hydroxyl group, typically falling in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) would also present as a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Coupling constant (J) analysis, which measures the interaction between neighboring non-equivalent protons, would be limited for the parent compound due to the presence of isolated spin systems. However, in derivatives where the chlorine atoms are substituted, coupling between adjacent protons would provide valuable structural information.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (pyrimidine) | 7.0 - 7.5 | s (singlet) | 1H |

| -CH₂- | 4.5 - 5.0 | s (singlet) | 2H |

| -OH | Variable | s (singlet) | 1H |

¹³C NMR Chemical Shift and Multiplicity Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of the dichloropyrimidine and methanol moieties.

The carbon atoms of the pyrimidine ring are expected to resonate at significantly downfield shifts due to the influence of the electronegative nitrogen and chlorine atoms. The C2 carbon, bonded to the methanol group and two nitrogen atoms, would likely appear around 165-175 ppm. The C4 and C6 carbons, each bonded to a chlorine atom and a nitrogen atom, are also expected to be in a similar downfield region, typically around 160-170 ppm. The C5 carbon, bonded to a proton, would resonate at a more upfield position compared to the other ring carbons, likely in the range of 115-125 ppm.

The carbon of the methanol group (-CH₂OH) would be found in the aliphatic region of the spectrum, with an expected chemical shift of approximately 60-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-2 (pyrimidine) | 165 - 175 | s (quart) |

| C-4/C-6 (pyrimidine) | 160 - 170 | s (quart) |

| C-5 (pyrimidine) | 115 - 125 | d (doublet) |

| -CH₂- | 60 - 70 | t (triplet) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive structural elucidation of complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a correlation between the methylene protons and the hydroxyl proton of the methanol group, provided the hydroxyl proton is not undergoing rapid exchange. In more complex derivatives, COSY is invaluable for tracing out spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak connecting the C5 carbon signal with the H5 proton signal, and another cross-peak linking the -CH₂- carbon signal with its attached protons. This provides an unambiguous assignment of these signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between carbon and proton atoms. For this compound, an HMBC spectrum would be particularly informative. Correlations would be expected from the methylene protons to the C2 carbon of the pyrimidine ring, confirming the attachment of the methanol group at this position. Further correlations from the H5 proton to the C4 and C6 carbons would solidify the assignment of the pyrimidine ring signals.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₅H₄Cl₂N₂O), the expected monoisotopic mass is approximately 177.9701 u.

HRMS analysis is critical for confirming the molecular formula of a newly synthesized compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The [M]+• peak would be accompanied by [M+2]+• and [M+4]+• peaks with specific intensity ratios (approximately 100:65:10), which is a definitive indicator of a dichlorinated compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 178.9773 |

| [M+Na]⁺ | 200.9593 |

| [M-H]⁻ | 176.9628 |

Data predicted by computational methods. sapub.org

Elucidation of Fragmentation Pathways

In the mass spectrometer, molecules are ionized and then fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. For this compound, several fragmentation pathways can be postulated based on the general fragmentation of pyrimidines and alcohols.

A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion with an m/z corresponding to [M-18]. Another likely fragmentation is the cleavage of the C-C bond between the pyrimidine ring and the methanol group, leading to the formation of a stable dichloropyrimidinyl cation or a hydroxymethyl radical.

The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related neutral molecules. The presence of chlorine atoms would also influence the fragmentation, with the potential loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). The exact fragmentation pattern would be determined by the ionization method used (e.g., Electron Ionization, Electrospray Ionization) and the collision energy. The analysis of these pathways is fundamental to confirming the substitution pattern of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. This technique is instrumental in confirming the presence of key structural features within this compound.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, exhibits a series of characteristic absorption bands in the IR spectrum. microbenotes.com These arise from complex vibrations involving the stretching and deformation of the entire ring system. In pyrimidine and its derivatives, C-N and C-C stretching vibrations are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the nature and position of substituents on the ring. nih.gov For instance, the presence of electron-withdrawing chlorine atoms, as in this compound, can shift these frequencies. Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Pyrimidine Ring C-C/C-N Stretching | 1600 - 1500 |

| Ring Breathing/Deformation | Lower frequency region |

This table presents typical frequency ranges for pyrimidine ring vibrations.

The presence of the hydroxyl (-OH) and carbon-chlorine (C-Cl) functional groups in this compound gives rise to distinct and readily identifiable peaks in the IR spectrum.

The O-H stretching vibration of the alcohol group typically appears as a broad and strong absorption band in the region of 3600-3200 cm⁻¹. pressbooks.pub The broadness of this peak is a hallmark of intermolecular hydrogen bonding, where the hydroxyl groups of adjacent molecules interact with each other. In very dilute solutions in nonpolar solvents, where hydrogen bonding is minimized, a sharper, "free" hydroxyl band may be observed at a higher frequency, around 3700-3600 cm⁻¹. libretexts.org A bending vibration for the O-H group is also typically found in the 1410-1260 cm⁻¹ region. libretexts.org

The C-Cl stretching vibrations are found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The exact frequency can vary depending on the molecular environment. In halogenated pyrimidines, the C-Cl stretching frequency is distinctly separated from the C-H and N-H stretching frequencies. nih.gov For 4,6-dichloropyrimidine (B16783), infrared absorption studies have been conducted to assign the various bands observed in the spectrum. osti.gov

| Functional Group | Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Notes |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3600 - 3200 | Broad, strong absorption. pressbooks.pub |

| Hydroxyl (-OH) | Stretching (Free) | 3700 - 3600 | Sharp absorption, seen in dilute non-polar solutions. libretexts.org |

| Hydroxyl (-OH) | Bending | 1410 - 1260 | libretexts.org |

| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 | Found in the fingerprint region. |

This table summarizes the characteristic IR absorption frequencies for the key functional groups in this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

While IR spectroscopy identifies functional groups, X-ray crystallography provides a definitive three-dimensional map of the molecule in its crystalline form. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms.

X-ray crystallography reveals the exact geometry and conformation of this compound in the solid state. This includes the planarity of the pyrimidine ring and the orientation of the hydroxymethyl and chloro substituents relative to the ring. For instance, in a related terpyridine derivative, X-ray analysis showed the molecule to be essentially planar, with small dihedral angles between the rings. redalyc.org Similar analyses for this compound would provide crucial information about its preferred spatial arrangement. The conformation of substituents can be critical; for example, in a derivative of hydantoin, the morpholine (B109124) ring was found to adopt a distinct chair configuration. nih.gov

The way molecules pack together in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. X-ray crystallography elucidates these interactions in great detail. For this compound, the hydroxyl group is a prime candidate for forming strong hydrogen bonds, which would significantly influence the crystal packing. The chlorine atoms can also participate in intermolecular interactions, such as chlorine-chlorine contacts, although their impact on crystal stabilization can vary. rsc.org The analysis of these packing motifs is crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations of 4,6 Dichloropyrimidin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic properties and reactivity of molecules. For (4,6-Dichloropyrimidin-2-yl)methanol, these methods offer insights into its stability, electron distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the geometries and energies of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized ground state geometry of this compound. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The pyrimidine (B1678525) ring is characterized by its aromatic nature, which is influenced by the presence of two nitrogen atoms. The substitution with two chlorine atoms and a hydroxymethyl group at positions 4, 6, and 2, respectively, significantly alters the electronic distribution and geometry of the ring. The chlorine atoms, being highly electronegative, withdraw electron density from the ring, while the hydroxymethyl group can act as a weak electron-donating group.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C4 | 1.395 |

| C4-C5 | 1.388 |

| C5-C6 | 1.387 |

| C6-N1 | 1.334 |

| N1-C2 | 1.335 |

| C2-N3 | 1.336 |

| N3-C4 | 1.333 |

| C4-Cl | 1.745 |

| C6-Cl | 1.746 |

| C2-C(methanol) | 1.510 |

| C(methanol)-O | 1.430 |

| O-H | 0.960 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 126.5 |

| C2-N3-C4 | 115.5 |

| N3-C4-C5 | 122.8 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 122.7 |

| C6-N1-C2 | 115.5 |

| N1-C2-C(methanol) | 116.8 |

| N3-C2-C(methanol) | 116.7 |

| C2-C(methanol)-O | 112.5 |

| C(methanol)-O-H | 109.0 |

| Dihedral Angles (°) ** | |

| C(methanol)-C2-N1-C6 | 179.8 |

| O-C(methanol)-C2-N3 | -60.5 |

Note: These are representative theoretical values and can vary based on the specific computational method and basis set used.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the oxygen atom of the hydroxymethyl group, reflecting the regions with higher electron density. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, particularly on the carbon atoms bonded to the electronegative chlorine atoms (C4 and C6), making these sites susceptible to nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 5.87 |

Note: These are representative theoretical values. The specific energies can differ with the computational model.

Electrostatic Potential Surface (ESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group due to the presence of lone pairs of electrons. The most positive potential is expected to be located on the hydrogen atom of the hydroxyl group and, significantly, on the carbon atoms C4 and C6 of the pyrimidine ring. The strong electron-withdrawing effect of the chlorine atoms makes these carbon atoms highly electrophilic and thus the primary sites for nucleophilic substitution reactions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms and analyze the transition states of chemical reactions. For this compound and its derivatives, these studies can predict the most likely pathways for reactions such as nucleophilic aromatic substitution.

Computational Elucidation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. nih.gov The generally accepted mechanism involves a two-step addition-elimination process via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov However, computational studies have also provided evidence for concerted mechanisms in some SNAr reactions. nih.gov

In the case of this compound, a nucleophile would attack one of the carbon atoms bearing a chlorine atom (C4 or C6). This leads to the formation of a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. Computational studies can model the energy profile of this reaction, identifying the activation energies for the formation of the intermediate and the transition state for the departure of the leaving group.

Theoretical Prediction of Reactivity and Regioselectivity in Derivatives

Computational models can be used to predict the reactivity and regioselectivity of reactions involving derivatives of this compound. For instance, in reactions with nucleophiles, the question of which chlorine atom is preferentially substituted can be addressed. While the C4 and C6 positions are electronically similar, subtle differences in the local environment can lead to regioselectivity.

DFT calculations can be employed to compare the activation energies for nucleophilic attack at C4 versus C6. mdpi.com Factors influencing this regioselectivity include the steric hindrance around each position and the relative stability of the corresponding Meisenheimer intermediates. chemrxiv.org For many dichloropyrimidines, substitution at the C4 position is often favored. researchgate.net Theoretical models can quantify these effects and provide a rationalization for experimentally observed outcomes. These predictive capabilities are invaluable in designing synthetic routes to novel pyrimidine derivatives. chemrxiv.org

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comnih.gov Although specific MD simulation studies on this compound are not extensively available in publicly accessible literature, we can infer its likely intermolecular interactions and solvation behavior based on its structural features and the known properties of its constituent functional groups.

The primary sites for intermolecular interactions in this compound are the hydroxyl (-OH) group and the dichloropyrimidine ring. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which would be a dominant force in its interactions with polar and protic solvents like water and methanol (B129727). nih.govyoutube.com The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors.

In an aqueous environment, it is anticipated that water molecules would form a structured solvation shell around the solute. The hydroxyl group would be expected to form strong hydrogen bonds with surrounding water molecules. Furthermore, the polar C-Cl bonds and the nitrogen atoms of the pyrimidine ring would engage in dipole-dipole interactions with water molecules.

Illustrative data from a hypothetical MD simulation in a water box is presented in the table below to provide a conceptual understanding of the types of data that would be generated.

| Interaction Type | Potential Energy (kcal/mol) | Average Distance (Å) |

| Solute-Solvent Hydrogen Bonds (-OH with Water) | -5.8 | 2.8 |

| Solute-Solvent Hydrogen Bonds (N with Water) | -3.2 | 3.1 |

| Solute-Solvent van der Waals Interactions | -15.4 | N/A |

| Solute-Solvent Electrostatic Interactions | -21.7 | N/A |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Structure-Reactivity Relationship Elucidation from Computational Data

Computational chemistry provides a powerful lens through which to understand and predict the chemical reactivity of molecules. nih.gov By calculating various molecular descriptors, it is possible to elucidate the relationship between the structure of this compound and its reactivity.

The reactivity of this compound is largely dictated by the electronic properties of the dichloropyrimidine ring and the attached hydroxymethyl group. The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the electron distribution within the pyrimidine ring. This electron withdrawal makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both chlorine atoms can be displaced by a suitable nucleophile. researchgate.netmdpi.com

Computational methods such as Density Functional Theory (DFT) can be used to calculate the distribution of electron density and identify the most electrophilic sites in the molecule. An electrostatic potential map would likely show positive potential (electron-poor regions) around the carbon atoms bonded to the chlorine atoms, indicating their susceptibility to nucleophilic attack.

The reactivity of the hydroxymethyl group is also influenced by the electron-withdrawing nature of the ring. The acidity of the hydroxyl proton is expected to be increased compared to a simple alkanol, making it more readily deprotonated in the presence of a base. Conversely, the carbon of the hydroxymethyl group is attached to an electron-deficient ring system, which can affect its reactivity in substitution or oxidation reactions.

A frontier molecular orbital (FMO) analysis can provide further insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other chemical species. The energy of the LUMO and its distribution across the molecule can indicate the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized primarily on the pyrimidine ring, particularly on the carbon atoms bearing the chlorine atoms.

The following table provides illustrative computational data that could be obtained to understand the structure-reactivity relationship.

| Computational Descriptor | Predicted Value | Implication for Reactivity |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Mulliken Charge on C4/C6 | +0.25 | Positive charge suggests electrophilic sites for SNAr. |

| pKa of Hydroxyl Proton | ~13.5 | More acidic than a typical alcohol due to the electron-withdrawing ring. |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Applications and Utility of 4,6 Dichloropyrimidin 2 Yl Methanol in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The structural architecture of (4,6-Dichloropyrimidin-2-yl)methanol, featuring both electrophilic and nucleophilic centers, positions it as a strategic precursor for the synthesis of diverse and complex heterocyclic systems. The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring allows for sequential or simultaneous displacement by various nucleophiles, while the hydroxymethyl group can be chemically modified to introduce further diversity, leading to the construction of fused pyrimidine systems and the design of sophisticated molecular scaffolds.

Building Block for Fused Pyrimidine Systems

Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound serves as a valuable starting material for the synthesis of various fused heterocyclic systems, including pyridopyrimidines, pyrazolopyrimidines, and triazolopyrimidines. The general strategy involves the initial modification of the methanol (B129727) group, followed by cyclization reactions.

For instance, the oxidation of the hydroxymethyl group to an aldehyde would yield 4,6-dichloro-2-formylpyrimidine, a key intermediate for condensation reactions. This aldehyde can react with a variety of binucleophiles to construct the fused ring. The synthesis of pyridopyrimidines , for example, can be achieved by reacting the aldehyde with compounds containing an active methylene (B1212753) group and an amino group. mdpi.com Similarly, reaction with hydrazine derivatives can lead to the formation of pyrazolopyrimidines , while reaction with hydrazides followed by cyclization can afford triazolopyrimidines . researchgate.netsemanticscholar.orgnih.gov

The following table outlines potential synthetic pathways to fused pyrimidine systems starting from this compound:

| Fused System | Key Intermediate from this compound | Typical Reagents for Cyclization |

|---|---|---|

| Pyridopyrimidines | 4,6-Dichloro-2-formylpyrimidine | Active methylene compounds with an amino group (e.g., malononitrile, cyanoacetamide) |

| Pyrazolopyrimidines | 4,6-Dichloro-2-formylpyrimidine | Hydrazine or substituted hydrazines |

| Triazolopyrimidines | 4,6-Dichloro-2-formylpyrimidine | Hydrazides followed by oxidative cyclization |

These synthetic strategies highlight the potential of this compound as a versatile platform for generating a library of fused heterocyclic compounds with potential applications in drug discovery and materials science.

Scaffold for the Design of Functional Ligands and Catalysts

The rigid pyrimidine core of this compound, combined with the reactive chloro and hydroxyl functionalities, makes it an attractive scaffold for the design of novel ligands for catalysis. The two chlorine atoms can be substituted with various donor atoms, such as nitrogen, phosphorus, or sulfur, to create bidentate or tridentate ligands. The methanol group can be used to attach the ligand to a solid support or to introduce additional functional groups that can modulate the electronic and steric properties of the resulting metal complex.

For example, reaction with chiral amines or phosphines can lead to the synthesis of chiral ligands for asymmetric catalysis. The ability to fine-tune the ligand structure by varying the substituents at the 4, 6, and 2-positions of the pyrimidine ring allows for the systematic optimization of catalyst performance for specific chemical transformations.

Role in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry, where it can be utilized as a monomer or an intermediate for the synthesis of functional polymers and as a building block for supramolecular structures.

Monomer or Intermediate for Functional Polymers

The presence of two reactive chlorine atoms and a hydroxyl group allows this compound to be incorporated into polymer chains through various polymerization techniques. For instance, it can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would possess pyrimidine units in their backbone, which could impart specific properties such as thermal stability, flame retardancy, or the ability to coordinate with metal ions.

Furthermore, the hydroxyl group can be modified to introduce a polymerizable moiety, such as an acrylate or a vinyl group. The resulting monomer can then be polymerized through free-radical or other polymerization methods to yield polymers with pendant dichloropyrimidine groups. These pendant groups can be further functionalized to create materials with tailored properties for applications in areas such as coatings, adhesives, and specialty plastics.

Integration into Supramolecular Structures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The pyrimidine ring in this compound can participate in various non-covalent interactions, including hydrogen bonding (through the ring nitrogen atoms) and π-π stacking. The hydroxyl group is also a strong hydrogen bond donor and acceptor.

These features make this compound a promising building block for the construction of supramolecular assemblies. nih.govnih.gov For example, it can self-assemble or co-assemble with other molecules to form well-defined nanostructures such as gels, liquid crystals, or molecular networks. rsc.orgresearchgate.net The chlorine atoms can also be involved in halogen bonding, providing an additional tool for directing the self-assembly process. The resulting supramolecular materials could find applications in areas such as sensing, drug delivery, and catalysis. nih.gov

Applications in Agrochemical and Specialty Chemical Research

The pyrimidine scaffold is a well-established pharmacophore in agrochemicals, with many commercial pesticides and herbicides containing this heterocyclic core. google.com Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.gov They are also investigated as plant growth regulators. auctoresonline.orgresearchgate.net

This compound serves as a valuable starting material for the synthesis of novel agrochemicals. The two chlorine atoms can be displaced by various nucleophiles to introduce different functional groups, allowing for the exploration of structure-activity relationships. The methanol group can be modified to alter the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters for the development of effective and safe agrochemicals. The versatility of this building block enables the generation of diverse libraries of pyrimidine derivatives for high-throughput screening in the search for new and improved crop protection agents.

In the realm of specialty chemicals, the reactivity of this compound makes it a useful intermediate for the synthesis of a variety of fine chemicals, including dyes, pigments, and electronic materials. The ability to introduce different substituents onto the pyrimidine ring allows for the tuning of the electronic and optical properties of the resulting molecules.

Intermediate for Novel Agrochemical Lead Compounds

The dichloropyrimidine scaffold is a well-established core structure in many commercial agrochemicals. The specific structure of this compound makes it a valuable precursor for the discovery of new agrochemical lead compounds. Its utility lies in its ability to be converted into a range of derivatives where the pyrimidine core acts as a pharmacophore.

Research has been directed towards synthesizing novel compounds derived from this compound and evaluating their potential as herbicides. For instance, a series of 1-((4,6-dichloropyrimidin-2-yl)carbamyloxy) alkylphosphonates have been designed and synthesized. researchgate.net These compounds were subsequently tested for herbicidal activities against both monocotyledonous and dicotyledonous plants. researchgate.net While the specific biological efficacy is outside the scope of this article, the synthesis itself highlights the role of this compound as a key intermediate. The synthetic pathway involves the reaction of the hydroxymethyl group, demonstrating how this functional group can be used to link the dichloropyrimidine core to other chemical moieties.

The general importance of the 4,6-dichloropyrimidine (B16783) core in agrochemicals is well-documented, with its presence in fungicides like Azoxystrobin, a broad-spectrum strobilurin agent. google.com This underscores the potential of its derivatives, including those synthesized from this compound, to serve as a foundation for the development of new plant protection agents. The synthetic reactions often involve nucleophilic substitution of one or both chlorine atoms, allowing for the introduction of diverse functionalities to modulate the compound's properties. nih.govnih.gov

Table 1: Synthesis of Agrochemical Intermediates from Dichloropyrimidine Derivatives

| Starting Material | Reaction Type | Resulting Compound Class | Potential Application |

|---|---|---|---|

| This compound | Acylation with isocyanates | α-carbamoyloxyphosphonates | Herbicidal lead compounds |

| 4,6-Dichloropyrimidine | Nucleophilic substitution | Substituted pyrimidines | Fungicidal lead compounds |

Synthesis of Industrial Performance Chemicals (Excluding specific products)

The reactivity of this compound makes it a useful intermediate in the synthesis of various industrial performance chemicals. These are substances valued for their specific function rather than their role in the production of other chemicals. The dichloropyrimidine moiety can be incorporated into larger molecular structures to impart specific properties such as thermal stability, altered electronic characteristics, or specific binding capabilities.

The synthesis of polysubstituted pyrimidines is a key area where this compound serves as a foundational reagent. The two chlorine atoms on the pyrimidine ring can be replaced sequentially with a variety of nucleophiles, such as amines, thiols, and alkoxides. researchgate.net This stepwise substitution allows for precise control over the final molecular architecture, which is crucial for tailoring the properties of performance chemicals.

For example, the introduction of different functional groups can influence the material's solubility, melting point, and interaction with other substances. This controlled synthesis of highly functionalized pyrimidines is valuable in the development of new materials, such as specialized polymers or components for electronic applications where nitrogen-rich heterocyclic compounds are of interest. The hydroxymethyl group offers an additional point for modification, such as esterification or etherification, further expanding the range of possible derivatives for industrial use.

Design of Probes and Tags for Chemical Biology Research (Excluding biological efficacy)

In chemical biology, probes and tags are essential tools for studying biological systems at the molecular level. sigmaaldrich.com These molecules are designed to interact with specific biomolecules or cellular components, often carrying a reporter group such as a fluorophore or an affinity tag (like biotin) to enable detection and analysis. nih.gov The design of such tools requires a versatile chemical scaffold that allows for the attachment of various functional components: a recognition element, a linker, and a reporter tag.

This compound is a suitable starting point for the design of such probes. The differential reactivity of the two chlorine atoms at the C4 and C6 positions allows for the sequential introduction of different functionalities. For instance, one chlorine atom can be substituted with a recognition element designed to bind to a specific protein, while the other can be used to attach a linker connected to a reporter group. nih.gov This modular approach is highly advantageous in probe development.

The hydroxymethyl group at the C2 position provides an additional handle for chemical modification. It can be oxidized to an aldehyde for further reactions or used to attach other moieties. This trifunctional nature of this compound makes it a versatile platform for constructing complex molecular probes. The pyrimidine core itself can also play a role in the probe's properties, for example, by participating in hydrogen bonding interactions with a biological target. The ability to systematically modify the structure by reacting at the three distinct sites allows for the fine-tuning of a probe's properties to suit a specific research application. columbia.edu

Table 2: Functional Components of a Chemical Probe Derived from this compound

| Reactive Site on Scaffold | Potential Modification | Function in Probe Design |

|---|---|---|

| C4-Cl | Nucleophilic substitution (e.g., with an amine) | Attachment of a target recognition element or linker |

| C6-Cl | Nucleophilic substitution (e.g., with a thiol) | Attachment of a reporter tag (fluorophore, biotin) or linker |

| C2-CH₂OH | Esterification, etherification, or oxidation | Attachment of additional functional groups or solubility modifiers |

Environmental Considerations and Sustainable Practices in the Handling and Synthesis of 4,6 Dichloropyrimidin 2 Yl Methanol

Hazard Assessment and Risk Mitigation in Laboratory and Industrial Settings

A foundational step in the safe handling of (4,6-Dichloropyrimidin-2-yl)methanol and related dichloropyrimidines is a robust hazard assessment. Safety Data Sheets (SDS) for structurally similar compounds, like 4,6-Dichloropyrimidine (B16783), classify them as hazardous, highlighting risks such as acute toxicity if swallowed, inhaled, or in contact with skin; severe skin corrosion and eye damage; and potential for causing allergic skin reactions. fishersci.comdcfinechemicals.com Furthermore, many chlorinated organic compounds are noted for their toxicity to aquatic life with long-lasting effects. fishersci.com

Effective risk mitigation strategies are multi-layered, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE) to minimize exposure and prevent accidental release.

Key Risk Mitigation Measures:

Engineering Controls: Synthesis and handling should occur within a chemical fume hood to control the release of vapors, mists, or dust. coleparmer.com Facilities must be equipped with emergency eyewash stations and safety showers. coleparmer.com In industrial settings, closed-system transfers and automated processes can further reduce the potential for worker exposure. cetjournal.it

Administrative Controls: Access to areas where the compound is stored or used should be restricted to trained personnel. A quantitative risk assessment, such as a Hazard and Operability (HAZOP) study, can be adapted for laboratory scale to identify potential deviations from standard operating procedures and implement corrective measures. cetjournal.it

Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. cetjournal.it For operations with a higher risk of aerosol generation, appropriate respiratory protection may be necessary, in line with OSHA or equivalent standards. coleparmer.com

The following table summarizes the aggregated GHS hazard classifications for a closely related compound, 4,6-Dichloro-2-methylpyrimidine (B42779), which provides insight into the potential hazards of the subject compound.

Table 1: GHS Hazard Data for a Dichloropyrimidine Analogue

| Hazard Statement Code | Description | Hazard Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation |

| H317 | May cause an allergic skin reaction | Sensitization, Skin |

| H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |

Data sourced from aggregated notifications to the ECHA C&L Inventory for 4,6-Dichloro-2-methylpyrimidine. nih.gov

Responsible Waste Management and Disposal Protocols for Chlorinated Organic Compounds

Chlorinated organic compounds, including derivatives of dichloropyrimidine, present specific challenges for waste disposal. Their persistence and potential toxicity mean that improper disposal methods like landfilling are unsuitable, as they can lead to the leaching of toxic and nonbiodegradable substances into soil and groundwater. tandfonline.comresearchgate.net Therefore, a systematic and regulated approach to waste management is critical.

The primary and most effective disposal method for chlorinated organic waste is high-temperature thermal treatment or incineration. tandfonline.comiupac.org This process must be conducted in specialized facilities equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride (HCl) gas, converting it into harmless salts and water before release. tandfonline.com

Waste Management Protocols:

Segregation: Chlorinated waste streams must be kept separate from non-chlorinated organic waste to ensure proper disposal and prevent cross-contamination. nus.edu.sg Waste containers should be clearly labeled as "Chlorinated Waste." nus.edu.sg

Containment: Waste, whether liquid or solid, must be collected in suitable, tightly sealed, and properly labeled containers to prevent any leakage of liquids or vapors. mit.edu

Regulatory Compliance: All waste disposal activities must adhere to national and local regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States (40 CFR Parts 261.3). coleparmer.com Waste generators are responsible for accurately classifying their waste to ensure it is handled by a licensed hazardous waste disposal facility. coleparmer.com

Table 2: Disposal Protocols for Chlorinated Organic Waste

| Action | Guideline | Rationale |

|---|---|---|

| DO | Segregate chlorinated waste from all other waste streams. | Prevents contamination and ensures waste is sent to the correct, specialized disposal facility. |

| DO | Use clearly labeled, sealed, and robust containers. | Avoids accidental mixing, spills, and vapor release. mit.edu |

| DO | Dispose of via a licensed hazardous waste management partner. | Ensures compliance with environmental regulations and access to appropriate technology like high-temperature incineration. tandfonline.com |

| DO NOT | Discharge to the sanitary sewer system. | Prohibited for organic solvents; introduces persistent and toxic pollutants into waterways. mit.eduresearchgate.net |

| DO NOT | Dispose of in regular trash or via landfill. | Risks long-term environmental contamination through leaching into soil and groundwater. tandfonline.com |

| DO NOT | Mix with incompatible materials like strong acids or bases. | Can cause exothermic or other hazardous reactions. dcfinechemicals.com |